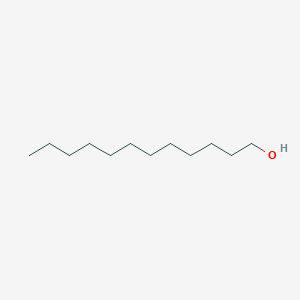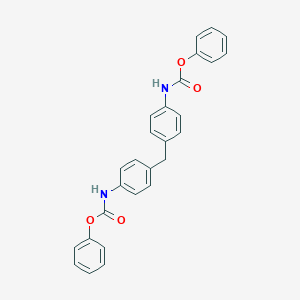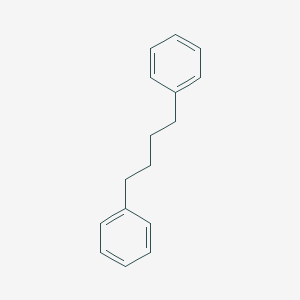
1,4-Diphenylbutane
概述
描述
1,4-Diphenylbutane: is an organic compound with the chemical formula C16H18 . It consists of a butane skeleton with two benzene rings attached at the 1 and 4 positions. This compound appears as a colorless to light yellow crystal or solid and has a melting point of approximately 52-53°C and a boiling point of around 122-128°C at 2 mmHg . It is poorly soluble in water but exhibits good solubility in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diphenylbutane can be synthesized through various organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques similar to those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.
化学反应分析
Types of Reactions: 1,4-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various hydrocarbon derivatives.
Substitution: Results in halogenated or other functionalized derivatives.
科学研究应用
1,4-Diphenylbutane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of polymers and other advanced materials.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Chemical Research: Employed in studies related to reaction mechanisms and chemical properties.
作用机制
The mechanism of action of 1,4-Diphenylbutane involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a building block, participating in reactions that form more complex structures. Its reactivity is influenced by the presence of the benzene rings, which can stabilize intermediates and transition states during chemical reactions.
相似化合物的比较
1,4-Diphenylbutane-1,4-dione: This compound has a similar structure but contains carbonyl groups at the 1 and 4 positions.
1,4-Diphenylbutadiene: Contains double bonds between the carbon atoms in the butane chain.
This compound-1,4-diol: Features hydroxyl groups at the 1 and 4 positions.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and stability compared to its analogs. The presence of benzene rings at the terminal positions of the butane chain imparts unique chemical properties, making it valuable in various synthetic applications.
属性
IUPAC Name |
4-phenylbutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFYGFBITUZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148492 | |
| Record name | Benzene, 1,1'-(1,4-butanediyl)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Diphenylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1083-56-3 | |
| Record name | 1,1′-(1,4-Butanediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diphenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,4-butanediyl)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diphenylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIPHENYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6U5WCN4QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Diphenylbutane?
A1: The molecular formula of this compound is C16H18. It has a molecular weight of 210.32 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, 1H and 13C NMR spectra have been instrumental in characterizing this compound and distinguishing it from its isomers. []
Q3: What is the behavior of this compound under high temperatures?
A3: Thermal decomposition studies reveal that this compound undergoes thermolysis, primarily yielding toluene and allylbenzene. The product distribution depends on factors like concentration and surface immobilization. [, , ]
Q4: Can this compound form molecular complexes?
A4: Research shows that this compound does not form a stable molecular complex with syndiotactic polystyrene, unlike its isomer, 1,3-diphenylbutane. []
Q5: Does this compound exhibit any catalytic properties?
A5: While not a catalyst itself, derivatives of this compound, specifically chiral bis(diphenylphosphino)-α-phenylalkane complexes, have been studied for their efficacy in asymmetric hydrogenation reactions. []
Q6: Has this compound been investigated using computational chemistry methods?
A6: Yes, computational studies using localized molecular orbital MP2 (LMP2) have provided insights into the non-covalent interactions, particularly intramolecular dispersion effects, within this compound conformations. []
Q7: How do structural modifications on the this compound scaffold influence reactivity?
A7: Research suggests that substituting the phenyl rings with pentazole or azide groups significantly impacts the compound's stability and decomposition pathways. [] Introducing α-methyl groups does not hinder excimer formation in polymers derived from this compound. []
Q8: What are some methods for synthesizing this compound?
A8: this compound can be synthesized through various methods, including:
- Reaction of styrene with sodium and alcohol. []
- Catalytic hydrogenation of trans, trans-1,4-diphenyl-1,3-butadiene. []
- One-step preparation from α-halo acetophenones using a zinc-iodine condensation agent. []
Q9: Can this compound undergo asymmetric reduction?
A9: Yes, this compound-1,4-dione can be asymmetrically reduced using chiral reagents like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol or (S)-proline in combination with reducing agents. This method yields enantiomerically enriched 1,4-diol derivatives. [, ]
Q10: What happens when this compound is exposed to chromium atoms?
A10: Studies suggest that this compound undergoes a reaction with chromium atoms, leading to the formation of bis(arene)chromium compounds. [] This reaction involves ligand wrapping around the chromium center. []
Q11: What are the potential applications of this compound and its derivatives?
A11: Research highlights the following potential applications:
- Model compound in coal thermolysis studies: this compound serves as a valuable model compound for understanding the complex thermal decomposition processes of coal, particularly the impact of restricted radical mobility on reaction pathways. [, , ]
- Precursor for organic synthesis: The 1,4-diketone derivative of this compound is a versatile building block in the synthesis of various heterocyclic compounds, highlighting its significance in organic synthesis. [, , ]
- Ligand in organometallic chemistry: this compound acts as a ligand in organometallic chemistry, specifically in the formation of bis(arene)chromium complexes. [] This interaction with chromium atoms offers potential for developing novel catalytic systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

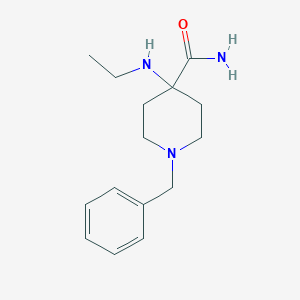
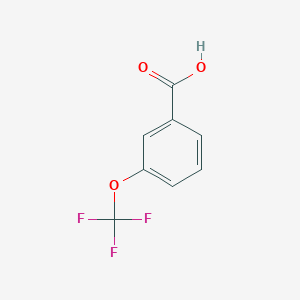
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
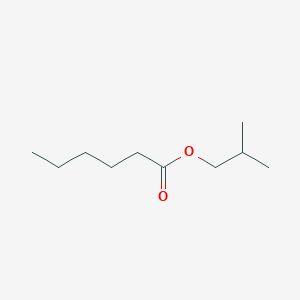
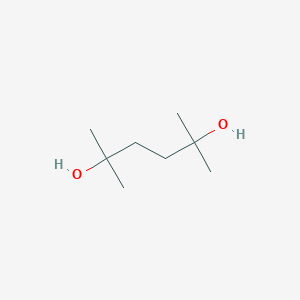
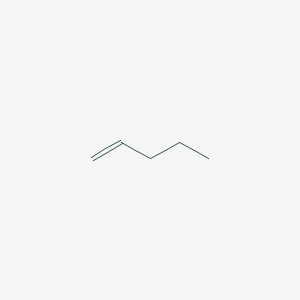
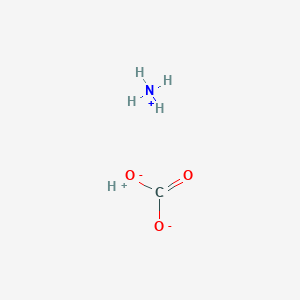
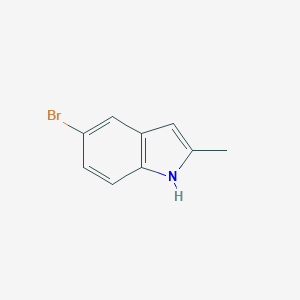
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)
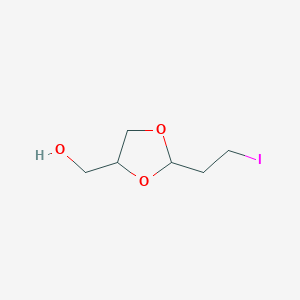
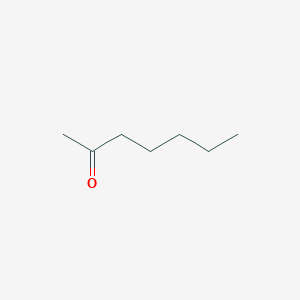
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
